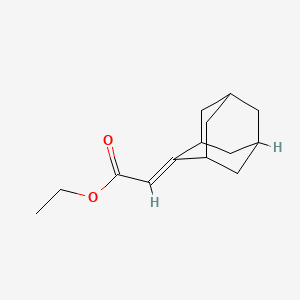

ethyl 2-(adamantan-2-ylidene)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-adamantylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-16-14(15)8-13-11-4-9-3-10(6-11)7-12(13)5-9/h8-12H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNAFECGMVREFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C2CC3CC(C2)CC1C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for Ethyl 2 Adamantan 2 Ylidene Acetate and Its Precursors

Condensation Reactions Utilizing 2-Adamantanone (B1666556)

Cope's Procedure for Exocyclic Double Bond Formation

The formation of an exocyclic double bond from a ketone is a fundamental transformation in organic synthesis. A classic approach analogous to the Cope procedure is the Knoevenagel condensation, particularly the Doebner modification, which utilizes a compound with an active methylene (B1212753) group. researchgate.net In this context, 2-adamantanone is reacted with a reagent providing the acetate (B1210297) moiety, such as ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). acs.orgmdpi.com

The mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of 2-adamantanone. The resulting β-hydroxy intermediate readily undergoes dehydration to yield a more stable, conjugated system. mdpi.com When a reagent like malonic acid is used in pyridine (the Doebner modification), the condensation is often followed by a spontaneous decarboxylation, yielding the desired α,β-unsaturated acid, which can then be esterified. researchgate.net This multi-step sequence, while effective, highlights the utility of more direct, modern olefination methods.

Variations and Optimization of Condensation Protocols

To improve efficiency and yield, several variations of condensation reactions have been developed and optimized for the olefination of sterically hindered ketones like 2-adamantanone. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are chief among these. libretexts.orgeie.gr

The Wittig reaction employs a phosphonium (B103445) ylide, specifically ethyl (triphenylphosphoranylidene)acetate, to convert 2-adamantanone directly into ethyl 2-(adamantan-2-ylidene)acetate. libretexts.orgresearchgate.net The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. researchgate.net For stabilized ylides, such as the one required here, the reaction generally favors the formation of the (E)-alkene, although with a ketone, stereoselectivity is not a factor. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative using a phosphonate (B1237965) carbanion, typically generated by deprotonating triethyl phosphonoacetate with a base. eie.grbyjus.com This method is often preferred over the Wittig reaction due to the easier removal of the water-soluble phosphate (B84403) byproduct and the generally higher nucleophilicity of the phosphonate carbanion. eie.gr Optimized conditions, such as the Masamune-Roush protocol using lithium chloride and DBU in acetonitrile, can be employed for sensitive substrates, ensuring efficient conversion. wikipedia.org

Below is a table summarizing these key condensation methods.

| Reaction | Reagents | Key Features |

| Knoevenagel-type | 2-Adamantanone, Ethyl Cyanoacetate, Base (e.g., Piperidine) | Classic method; proceeds via dehydration of a β-hydroxy intermediate. researchgate.netmdpi.com |

| Wittig Reaction | 2-Adamantanone, Ethyl (triphenylphosphoranylidene)acetate | Direct olefination; driven by triphenylphosphine oxide formation. libretexts.orgresearchgate.net |

| Horner-Wadsworth-Emmons | 2-Adamantanone, Triethyl phosphonoacetate, Base (e.g., NaH, DBU) | High-yielding; water-soluble byproducts simplify purification. eie.grnih.gov |

Synthesis of Related Adamantylidene Precursors

The adamantylidene moiety can exist in forms other than the stable alkene, notably as a highly reactive carbene intermediate. The generation of this species from various precursors is a key strategy for accessing unique adamantane-containing structures.

Generation of Adamantylidenecarbene

Adamantylidenecarbene is a reactive intermediate that can be generated through several methods, both thermal and photochemical. chemrxiv.org One of the first reported thermal routes involved the treatment of 2-(bromomethylene)adamantane with potassium tert-butoxide. chemrxiv.org

More recently, photochemical methods have been developed. Photolysis of 1-(2-adamantylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene in benzene (B151609) at ambient temperature has been shown to be a clean source of adamantylidenecarbene. chemrxiv.orgacs.org Once generated, the carbene is highly reactive and can undergo dimerization to form a cumulene or be trapped by alkenes in a stereospecific manner to yield cyclopropane (B1198618) adducts, which suggests it reacts as a singlet carbene. chemrxiv.orgacs.org

| Precursor | Generation Method | Products/Reactions |

| 2-(Bromomethylene)adamantane | Thermal (with K-t-BuO) | Adamantylidenecarbene |

| 1-(2-Adamantylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene | Photochemical (HgXe lamp) | Adamantylidenecarbene, which can dimerize or be trapped by olefins. chemrxiv.orgacs.org |

Precursors for Cycloaddition Reactions

The adamantylidene framework is a valuable component in cycloaddition reactions, serving either as the source of a reactive species or as the dipolarophile/dienophile itself.

The adamantylidenecarbene discussed previously is a prime precursor for [1+2] cycloaddition reactions. When generated in the presence of an alkene like cis-4-methyl-2-pentene, it is trapped to form the corresponding adamantyl-substituted cyclopropane derivative. chemrxiv.org

Furthermore, the target molecule, ethyl 2-(adamantan-2-ylidene)acetate, can itself act as a precursor in cycloaddition reactions. Its electron-deficient exocyclic double bond makes it a suitable partner for 1,3-dipolar cycloadditions. researchgate.net This reactivity allows for the construction of complex spirocyclic systems where the adamantane (B196018) cage is directly attached to a newly formed heterocyclic ring.

Catalytic Approaches in the Synthesis of Adamantane Derivatives

While the synthesis of ethyl 2-(adamantan-2-ylidene)acetate itself relies on olefination chemistry, the broader field of adamantane derivative synthesis is rich with catalytic methods. These approaches are crucial for functionalizing the adamantane scaffold, which is often challenging due to the strength and inertness of its C-H bonds. acs.orgrsc.org

Catalytic C-H Functionalization: A significant advancement has been the development of methods for the direct functionalization of adamantane's C-H bonds. Photoredox and hydrogen atom transfer (HAT) catalysis have emerged as powerful tools. acs.org These methods can achieve high chemoselectivity for the tertiary (bridgehead) C-H bonds, enabling the introduction of alkyl or other functional groups onto the adamantane core in the presence of other, weaker C-H bonds. chemrxiv.orgacs.org

Friedel-Crafts Reactions: The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, can also be applied to adamantane. byjus.comwikipedia.org Using a strong Lewis acid catalyst like aluminum chloride, adamantane can undergo alkylation or acylation. researchgate.netbyjus.com For example, reacting adamantane or 1-bromoadamantane (B121549) with aromatic compounds in the presence of a catalyst yields arylated adamantane derivatives. researchgate.netrsc.org

Transition Metal-Catalyzed Cross-Coupling: Adamantyl halides serve as substrates in various transition metal-catalyzed cross-coupling reactions. eie.grumb.edu Reactions such as the Suzuki, Negishi, or Kumada couplings can form C-C bonds between the adamantyl group and aryl, vinyl, or other alkyl partners, although reactions involving sp³-hybridized centers can be challenging. researchgate.net These methods are indispensable for creating complex architectures that incorporate the rigid adamantane scaffold. nih.gov

Palladium-Catalyzed Reactions in Adamantane Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds through C-H activation. In the context of adamantane chemistry, palladium-catalyzed reactions provide a means to introduce aryl and other functional groups directly onto the hydrocarbon framework. These reactions typically proceed via the formation of a reactive aryl-palladium species that can then engage in cross-coupling processes. conicet.gov.ar

Research has demonstrated that directing groups can be employed to control the regioselectivity of C-H functionalization on the adamantane scaffold. For instance, amide-directed palladium-catalyzed C-H arylation has been successfully applied to the methylene C(sp³)–H bonds of adamantane. This approach allows for the introduction of aryl groups at positions that are typically less reactive than the bridgehead (tertiary) C-H bonds. The resulting arylated adamantyl amides can be further converted into other functional derivatives, providing a pathway to precursors for more complex molecules.

Palladium-catalyzed oxidative carbonylation represents another strategy for adamantane functionalization. This method can introduce ester functionalities onto the adamantane cage by reacting it with carbon monoxide and an alcohol in the presence of a palladium catalyst and an oxidant. nih.gov However, these reactions often exhibit a preference for the more electronically rich and sterically accessible tertiary C-H bonds at the bridgehead positions over the secondary C-H bonds required to form a direct precursor to adamantan-2-one. nih.gov

| Catalyst System | Reaction Type | Adamantane Substrate | Coupling Partner/Reagent | Key Finding | Reference |

|---|---|---|---|---|---|

| Palladium Acetate [Pd(OAc)₂] | Directed C-H Arylation | Adamantyl Amide | Aryl Halides | Enables functionalization at the methylene (secondary) C-H position through the use of a directing group. | chemrxiv.org |

| Pd(MeCN)₄₂ | C-H Activation / Cross-Coupling | Arylureas (with adamantyl groups) | Aryl Iodides, Acrylates | Cationic palladium complexes can catalyze C-H activation at room temperature, though often directed to ortho positions on an aryl ring attached to the adamantane moiety. | conicet.gov.ar |

| Palladium Catalyst | Oxidative Carbonylation | Adamantane | Carbon Monoxide, Benzyl Alcohol | Forms adamantyl esters, but with a regioselective preference for the tertiary (bridgehead) position over the secondary position (3°:2° ratio of 3:1). | nih.gov |

Ruthenium-Containing Catalysts in Adamantane Alkylation

Ruthenium-based catalysts have emerged as effective tools for various organic transformations, including the alkylation of hydrocarbons like adamantane. These reactions offer a direct method for forming C-C bonds by activating C-H bonds and coupling them with alkylating agents. The feasibility of alkylating adamantane with alkyl halides in the presence of ruthenium-containing catalysts has been demonstrated, leading to mono- and dialkyl-substituted adamantane derivatives in high yields (70–98%). The optimization of reaction conditions, including the molar ratios of reactants and catalyst components, is crucial for achieving selective synthesis.

Ruthenium-catalyzed C-H oxidation is another relevant transformation. Recently, an air- and moisture-stable ruthenium aqua complex has been shown to catalyze the sp³ C-H oxidation of adamantane, producing a mixture of adamantanol and adamantanediol. youtube.com While this specific system may not directly yield the target adamantan-2-one, it highlights the potential of ruthenium catalysts to hydroxylate the adamantane core, and such alcohol precursors can be subsequently oxidized to the required ketone.

Similar to palladium catalysis, a significant challenge in ruthenium-catalyzed adamantane functionalization is achieving high regioselectivity for the secondary C-H bonds. Many catalytic systems preferentially activate the tertiary bridgehead positions. However, the development of specialized ligands and catalytic systems continues to advance the goal of site-selective functionalization, which is essential for creating specific precursors like 2-alkyladamantanes that can be converted to adamantan-2-one.

| Catalyst System | Reaction Type | Adamantane Substrate | Reagent | Key Finding | Reference |

|---|---|---|---|---|---|

| Ruthenium Complexes | Alkylation | Adamantane, 1-Bromoadamantane | Alkyl Halides | Allows for the selective synthesis of mono- and dialkyladamantane derivatives with yields ranging from 70% to 98%. | nih.gov |

| Ruthenium Aqua Complex | sp³ C-H Oxidation | Adamantane | Sodium Periodate (Oxidant) | Catalyzes the oxidation of adamantane to a mixture of alcohol (adamantanol) and diol products. | youtube.com |

| [RuCl₂(p-cymene)]₂ / Carboxylate Ligand | Remote C-H Alkylation | Arene with Adamantyl Group | Alkyl Halides | Enables meta-selective C-H alkylation on aromatic rings, demonstrating the ability of ruthenium to be directed to specific remote positions. | nih.gov |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

A ¹H NMR spectrum for ethyl 2-(adamantan-2-ylidene)acetate would be expected to show distinct signals corresponding to the vinylic proton, the ethyl group's methylene (B1212753) and methyl protons, and the multiple non-equivalent protons of the rigid adamantane (B196018) cage. The precise chemical shifts (δ, in ppm) and spin-spin coupling constants (J, in Hz) are determined by the unique electronic environment of each proton. However, specific experimental ¹H NMR data for this compound are not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester, the two sp²-hybridized carbons of the double bond, the carbons of the ethyl group, and the distinct sp³-hybridized carbons of the adamantane skeleton. The exact chemical shifts for these carbons are not documented in available resources.

Correlational NMR Techniques for Structural Confirmation

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structure. These experiments establish connectivity between protons and carbons, confirming the assignment of signals from 1D NMR spectra. No published studies utilizing these techniques for ethyl 2-(adamantan-2-ylidene)acetate could be found.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups present in a molecule.

Vibrational Analysis and Functional Group Identification

The IR and Raman spectra of ethyl 2-(adamantan-2-ylidene)acetate would be expected to show characteristic absorption bands. Key vibrations would include the C=O stretching of the α,β-unsaturated ester, the C=C stretching of the exocyclic double bond, various C-H stretching and bending modes for the adamantyl and ethyl groups, and C-O stretching vibrations. While the approximate regions for these vibrations are known from general spectroscopic principles, the precise, experimentally determined frequencies (in cm⁻¹) for this specific molecule are not available.

Quantum Chemical Calculations for Vibrational Spectra Prediction

Computational methods, such as Density Functional Theory (DFT), are frequently used to model and predict the vibrational spectra of molecules. These calculations can aid in the assignment of experimental IR and Raman bands. A theoretical study of ethyl 2-(adamantan-2-ylidene)acetate would involve geometry optimization followed by frequency calculations. Such a study would provide predicted vibrational frequencies and intensities that could be compared with experimental data. However, no published computational studies focused on the vibrational properties of this compound were identified.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing relatively polar molecules. While several chemical suppliers list the availability of Liquid Chromatography-Mass Spectrometry (LC-MS) data for ethyl 2-(adamantan-2-ylidene)acetate, specific ESI-MS spectra, including details on fragmentation patterns and the observation of molecular ion peaks (such as [M+H]⁺ or [M+Na]⁺), are not detailed in the publicly available scientific literature reviewed for this article.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the precise elemental formula of a compound. A search of scientific databases and literature did not yield specific high-resolution mass spectrometry data for ethyl 2-(adamantan-2-ylidene)acetate. Therefore, an experimental determination of its exact mass and confirmation of its elemental composition (C₁₄H₂₀O₂) via HRMS is not available in the reviewed sources.

| Parameter | Value |

| Molecular Formula | C₁₄H₂₀O₂ |

| Theoretical Exact Mass | 220.14633 g/mol |

| Experimental HRMS Data | Not Available |

An interactive data table would be placed here if experimental data were available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Electronic Absorption Properties and Spectral Profiles

The electronic absorption properties, including the maximum absorption wavelengths (λmax) and molar absorptivity coefficients, for ethyl 2-(adamantan-2-ylidene)acetate have not been reported in the surveyed scientific literature. The expected electronic transitions for this molecule would likely involve π → π* transitions associated with the α,β-unsaturated ester moiety. However, without experimental data, a detailed spectral profile cannot be provided.

| Parameter | Value |

| λmax | Not Available |

| Molar Absorptivity (ε) | Not Available |

| Solvent | Not Specified |

An interactive data table would be placed here if experimental data were available.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict and analyze the electronic absorption spectra of molecules. A review of the current literature found no published TD-DFT studies specifically focused on ethyl 2-(adamantan-2-ylidene)acetate. Such a study would be valuable for correlating theoretical electronic transitions with experimental UV-Vis spectra and understanding the nature of its molecular orbitals.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing. A thorough search of crystallographic databases and the scientific literature did not uncover any reports on the single-crystal X-ray structure of ethyl 2-(adamantan-2-ylidene)acetate. Consequently, information regarding its crystal system, space group, and specific geometric parameters is not available.

| Crystallographic Parameter | Value |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | Not Available |

| Bond Lengths | Not Available |

| Bond Angles | Not Available |

An interactive data table would be placed here if experimental data were available.

Determination of Crystal Structure

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for ethyl 2-(adamantan-2-ylidene)acetate, has been reported.

Analysis of Intermolecular Interactions and Crystal Packing

Without crystal structure data, an analysis of the intermolecular forces (e.g., hydrogen bonds, van der Waals forces) and the arrangement of molecules within a crystal lattice cannot be performed.

Conformational Studies in the Solid State

There are no available studies detailing the three-dimensional arrangement of the atoms of ethyl 2-(adamantan-2-ylidene)acetate in the solid state, including any specific torsional angles or conformational isomerism.

Mechanistic Studies and Reactivity of Ethyl 2 Adamantan 2 Ylidene Acetate

Reactivity of the Exocyclic Double Bond

The primary site of reactivity for ethyl 2-(adamantan-2-ylidene)acetate is the carbon-carbon double bond. Its electron-deficient character, due to the conjugating ester group, and significant steric hindrance from the adamantyl group are the key determinants of its chemical behavior.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)

The polarized nature of the double bond makes it a potential candidate for cycloaddition reactions. Specifically, it has been described as a dipolarophile in 1,3-dipolar cycloadditions. According to information from a commercial supplier, ethyl 2-(adamantan-2-ylidene)acetate can react with 1,3-dipoles such as those derived from spiropyrans and benzonitrile (B105546). biosynth.com The reaction involves the [4π+2π] cycloaddition of the 1,3-dipole across the adamantylideneacetate double bond to form a five-membered heterocyclic ring.

The regioselectivity of this reaction has been noted, though the primary research data is not available. The observed preference for reaction is reported as benzopyran > spiropyran > benzonitrile, suggesting that the electronic and steric properties of the dipole are crucial in determining the reaction's success and outcome. biosynth.com Without peer-reviewed studies, a detailed mechanistic discussion or a data table of results cannot be provided.

Dimerization Reactions

No information regarding the dimerization of ethyl 2-(adamantan-2-ylidene)acetate could be located in the searched scientific literature. Dimerization, such as a [2+2] cycloaddition to form a cyclobutane (B1203170) ring, would be highly challenging due to the extreme steric hindrance imposed by the two adamantane (B196018) cages that would need to come into close proximity.

Addition Reactions

There is no specific information available in the scientific literature regarding addition reactions (e.g., halogenation, hydrohalogenation, or hydration) across the double bond of ethyl 2-(adamantan-2-ylidene)acetate. The steric bulk of the adamantane group and the electron-withdrawing nature of the ester would likely render such reactions difficult under standard conditions.

Reduction Methodologies

Catalytic Hydrogenation of Carbon-Carbon Double Bonds

No published studies were found that specifically describe the catalytic hydrogenation of the carbon-carbon double bond in ethyl 2-(adamantan-2-ylidene)acetate. Generally, the hydrogenation of tetrasubstituted, sterically hindered alkenes requires forcing conditions, such as high pressures, high temperatures, and highly active catalysts (e.g., platinum oxide, rhodium on carbon). The bulky adamantane framework would significantly impede the approach of the alkene to the surface of a heterogeneous catalyst, making this transformation non-trivial. The expected product of such a reaction would be ethyl 2-(adamantan-2-yl)acetate.

Photochemical and Thermal Transformations

No studies detailing the specific photochemical or thermal transformations of ethyl 2-(adamantan-2-ylidene)acetate were identified. While related adamantane derivatives undergo various photochemical reactions, this specific compound's behavior under UV irradiation or high temperatures has not been reported in the available literature. Potential reactions could include E/Z isomerization (if applicable to a substituted derivative), [2+2] cycloadditions with other olefins, or rearrangements, but this remains speculative without experimental data.

Photochromic Reactions

Ethyl 2-(adamantan-2-ylidene)acetate exhibits photochromic properties, characterized by a reversible change in color upon exposure to light. biosynth.com The compound is typically colorless, but in the presence of light, it transitions to red. biosynth.com This phenomenon is linked to photo-induced isomeric transformations, potentially involving the formation of spiropyrans. biosynth.com Such reactions are indicative of significant electronic and structural rearrangements within the molecule under photochemical stimulation.

Thermolysis Pathways

Thermal activation of ethyl 2-(adamantan-2-ylidene)acetate can induce specific chemical transformations. biosynth.com At elevated temperatures, the molecule can be converted into spiropyrans and benzonitrile, suggesting that thermolysis provides a pathway for significant molecular rearrangement. biosynth.com The reactivity of the molecule is noted to increase at higher temperatures, facilitating these isomeric conversions. biosynth.com

Carbene Chemistry and Rearrangements

The chemistry of ethyl 2-(adamantan-2-ylidene)acetate is closely linked to the behavior of adamantylidenecarbene, a key reactive intermediate. While the title compound is a potential precursor, studies have often utilized other molecules to generate this specific carbene for mechanistic investigation. nih.govacs.orgnih.govresearchgate.net

Adamantylidenecarbene Generation and Trapping

Adamantylidenecarbene has been successfully generated photochemically from precursors such as 1-(2-adamantylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene. nih.govacs.orgnih.gov Upon its formation, the carbene displays distinct reactivity patterns. In the absence of a trapping agent, it undergoes dimerization to form a cumulene. nih.govnih.govresearchgate.net

To probe its reactivity, the carbene has been intercepted or "trapped" using various reagents. nih.gov Experiments using cis- and trans-4-methyl-2-pentene (B1581402) as trapping agents resulted in the stereospecific formation of the corresponding cyclopropane (B1198618) adducts. nih.govacs.orgnih.gov This stereospecificity suggests that the carbene reacts as a singlet species. acs.org

| Precursor | Generation Method | Trapping Agent | Product | Stereochemistry |

|---|---|---|---|---|

| 1-(2-adamantylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene | Photolysis | cis-4-methyl-2-pentene | cis-cyclopropylideneadamantane adduct | Stereospecific |

| 1-(2-adamantylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene | Photolysis | trans-4-methyl-2-pentene | trans-cyclopropylideneadamantane adduct | Stereospecific |

Ring Expansion Pathways and Theoretical Barriers

A potential reaction pathway for adamantylidenecarbene is a Fritsch–Buttenberg–Wiechell rearrangement, which would lead to ring expansion and the formation of the highly strained alkyne, 4-homoadamantyne. acs.orgresearchgate.net However, experimental studies involving the photochemical generation of adamantylidenecarbene have failed to detect any products attributable to this ring expansion. nih.govnih.govresearchgate.net

The reluctance of the carbene to undergo this rearrangement is explained by the rigidity of the adamantane framework and the considerable increase in strain that would accompany the ring enlargement. nih.gov Theoretical calculations support this experimental observation. Coupled cluster/density functional theory calculations indicate that the singlet carbene must overcome a significant energy barrier of approximately 13.5 kcal/mol to rearrange into 4-homoadamantyne. nih.govnih.govresearchgate.net This barrier is notably higher than those for carbenes that readily undergo ring expansion (e.g., ~8 kcal/mol for systems where a five-membered ring expands to a six-membered ring). nih.gov

| Carbene | Rearrangement Process | Calculated Barrier (kcal/mol) | Experimental Observation |

|---|---|---|---|

| Adamantylidenecarbene | Ring expansion (6- to 7-membered ring) | ~13.5 | Not observed |

| Other cyclic carbenes | Ring expansion (5- to 6-membered ring) | ~8 | Observed |

Transition-Metal-Catalyzed Carbene Insertion to C-H Bonds

Transition-metal-catalyzed carbene insertion into C-H bonds is a powerful strategy for C-H functionalization. snnu.edu.cnrsc.org This methodology typically involves the in situ generation of a metal carbene intermediate from a carbene precursor and a transition metal catalyst. snnu.edu.cn Common precursors for this type of reaction include diazo compounds and N-tosylhydrazones. snnu.edu.cnnih.gov

A wide range of transition metals, most notably rhodium, copper, and silver, are effective catalysts for these transformations. nih.govnih.gov The resulting metal carbene is a transient reactive species that can insert into both aliphatic C(sp³)–H and aromatic C(sp²)–H bonds, enabling the formation of new carbon-carbon bonds with high efficiency. snnu.edu.cnrsc.org While this is a well-established area of carbene chemistry, specific examples detailing the transition-metal-catalyzed insertion of adamantylidenecarbene derived from ethyl 2-(adamantan-2-ylidene)acetate into C-H bonds are not extensively documented in the surveyed literature.

Reactivity with Specific Reagents and Chemical Transformations

Ethyl 2-(adamantan-2-ylidene)acetate is described as a reactive molecule capable of participating in 1,3-dipolar cycloaddition reactions. biosynth.com Its reaction with spiropyrans and benzonitrile has been noted, demonstrating its utility as a dipolarophile. The regioselectivity of this cycloaddition has been experimentally observed to follow the order: benzopyran > spiropyran > benzonitrile. biosynth.com This reactivity highlights its potential for constructing complex heterocyclic systems.

Reactions Involving Spiropyrans and Benzonitrile

The exocyclic double bond of ethyl 2-(adamantan-2-ylidene)acetate is a key feature defining its reactivity, particularly in cycloaddition reactions. As a dipolarophile, it can react with 1,3-dipoles such as nitrile oxides. The facial selectivity of such cycloadditions to adamantylidene systems is heavily influenced by steric factors.

In studies of 1,3-dipolar cycloaddition reactions of benzonitrile oxide with 4-substituted-2-methyleneadamantanes, the reagent was observed to attack the less-hindered face of the double bond. For instance, the reaction with 4-ethyleneketal-2-methyleneadamantane resulted in the exclusive formation of the E-isoxazoline, arising from attack on the en-face, which is opposite to the bulky 4-substituent. nycu.edu.tw This high degree of facial selectivity underscores the dominant role of steric hindrance in directing the approach of the dipole to the adamantylidene framework.

While specific studies on the 1,3-dipolar cycloaddition of ethyl 2-(adamantan-2-ylidene)acetate with spiropyrans are not extensively detailed in the reviewed literature, the established principles of adamantane chemistry suggest a similar reactivity pattern. Spiropyrans can undergo a thermally or photochemically induced ring-opening to form a colored, zwitterionic merocyanine (B1260669) structure, which possesses a phenoxide and a vinyliminium part, and can be considered as a 1,n-dipole. The reaction with ethyl 2-(adamantan-2-ylidene)acetate would likely proceed via a cycloaddition pathway, with the regioselectivity and stereoselectivity being governed by both steric and electronic factors. The bulky adamantyl group would be expected to direct the incoming spiropyran to the less hindered face of the double bond.

The reaction with benzonitrile, which is a linear molecule, would likely proceed through a [3+2] cycloaddition after its conversion to benzonitrile oxide. The regiochemical outcome would be determined by the electronic character of the double bond in ethyl 2-(adamantan-2-ylidene)acetate, which is polarized by the ester group. The steric bulk of the adamantane moiety would again be a crucial factor in determining the facial selectivity of the addition.

Table 1: Facial Selectivity in 1,3-Dipolar Cycloaddition of Benzonitrile Oxide to 4-Substituted-2-methyleneadamantanes nycu.edu.tw

| Dipolarophile | Substituent at C4 | Product Ratio (E:Z) | Facial Selectivity |

| 4-Ethyleneketal-2-methyleneadamantane | Ethyleneketale | >99:1 | Predominant en-face attack |

| 4-Methylene-2-methyleneadamantane | Methylene (B1212753) | 1:1 | No significant facial selectivity |

Transformations of 2-Alkyl-2-adamantanols in Nitric Acid

The synthesis of adamantane derivatives often involves transformations of precursors such as 2-alkyl-2-adamantanols. The reaction of these alcohols with a mixture of nitric acid and acetic anhydride (B1165640) is a complex process that can lead to a variety of products, including ketones, nitrooxy derivatives, and products of carbocation stabilization. researchgate.net

For instance, the reaction of 2-methyl-2-adamantanol (B56294) with nitric acid and acetic anhydride yields 2-adamantanone (B1666556), 2-methyl-2-nitroxyadamantane, and 2-adamantylidenenitromethane. researchgate.net The formation of 2-adamantanone is a key transformation, as this ketone is the direct precursor for the synthesis of ethyl 2-(adamantan-2-ylidene)acetate via olefination reactions. The oxidation of the secondary alcohol to a ketone is a common reaction under these conditions.

The reaction of 2-ethyl-2-adamantanol (B87108) under the same conditions also yields 2-adamantanone, alongside other products. researchgate.net The formation of 2-adamantylidenenitromethane from 2-methyl-2-adamantanol suggests that elimination reactions can occur, leading to the formation of an exocyclic double bond, which is the key structural feature of ethyl 2-(adamantan-2-ylidene)acetate.

While the direct synthesis of ethyl 2-(adamantan-2-ylidene)acetate from 2-alkyl-2-adamantanols in nitric acid has not been reported, the formation of 2-adamantanone as a major product highlights a potential synthetic route. The 2-adamantanone formed can be isolated and subsequently used in a stereoselective olefination reaction to yield the target compound.

Table 2: Products from the Reaction of 2-Alkyl-2-adamantanols with HNO₃/Ac₂O researchgate.net

| Starting Material | Major Products |

| 2-Methyl-2-adamantanol | 2-Adamantanone, 2-Methyl-2-nitroxyadamantane, 2-Adamantylidenenitromethane |

| 2-Ethyl-2-adamantanol | 2-Adamantanone, 2-(1-Acetoxyethyl)-2-adamantanol |

| 2-Isopropyl-2-adamantanol | Methyl 2-methyl-2-adamantyl ketone (via rearrangement) |

Stereoselective Olefination Reactions

The most direct and widely used method for the synthesis of α,β-unsaturated esters like ethyl 2-(adamantan-2-ylidene)acetate is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgconicet.gov.arresearchgate.netorganic-chemistry.org This reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, 2-adamantanone. The HWE reaction is known for its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org

The mechanism of the HWE reaction begins with the deprotonation of the phosphonate (B1237965) ester (e.g., triethyl phosphonoacetate) by a base to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of 2-adamantanone to form a tetrahedral intermediate. Subsequent elimination of a dialkylphosphate salt leads to the formation of the alkene. The stereochemical outcome of the reaction is influenced by several factors, including the nature of the phosphonate, the base, the solvent, and the reaction temperature. wikipedia.org For sterically hindered ketones like 2-adamantanone, the approach of the phosphonate ylide is subject to significant steric control, which can influence the E/Z ratio of the product.

While the standard HWE reaction generally provides the (E)-isomer with high selectivity, modifications have been developed to favor the formation of the (Z)-isomer. The Still-Gennari olefination is a notable example, which employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) and 18-crown-6. mdpi.combohrium.comresearchgate.netnih.govenamine.net This modification kinetically favors the formation of the (Z)-alkene.

Table 3: General Stereoselectivity of Horner-Wadsworth-Emmons Reactions wikipedia.orgnih.gov

| Reaction Type | Typical Phosphonate Reagent | Typical Product | Stereoselectivity |

| Standard HWE | Triethyl phosphonoacetate | (E)-alkene | High (E)-selectivity |

| Still-Gennari Modification | Bis(2,2,2-trifluoroethyl) phosphonoacetate | (Z)-alkene | High (Z)-selectivity |

Computational and Theoretical Investigations of Ethyl 2 Adamantan 2 Ylidene Acetate

Quantum Chemical Methods

Calculation of Kinetic and Thermodynamic Parameters

A comprehensive review of available scientific literature indicates a notable absence of specific studies detailing the calculation of kinetic and thermodynamic parameters for ethyl 2-(adamantan-2-ylidene)acetate. While computational methods are widely used to predict such parameters for a variety of organic molecules, dedicated research on this specific compound has not been published.

Generally, the determination of kinetic and thermodynamic parameters through computational means involves the use of quantum chemical calculations. These methods can elucidate the energetic landscape of a reaction, providing insights into activation energies, reaction rates, and the relative stability of reactants, transition states, and products. For a compound like ethyl 2-(adamantan-2-ylidene)acetate, such studies could, for instance, explore the kinetics and thermodynamics of its synthesis, potential isomerization, or decomposition pathways. However, at present, no specific data from such computational studies on ethyl 2-(adamantan-2-ylidene)acetate are available in the public domain.

Ab Initio Computations for Reaction Mechanisms

There is a lack of published research employing ab initio computations to investigate the reaction mechanisms of ethyl 2-(adamantan-2-ylidene)acetate. Ab initio methods, which are based on first principles of quantum mechanics without the inclusion of empirical parameters, are powerful tools for understanding the intricate details of chemical reactions at a molecular level.

For ethyl 2-(adamantan-2-ylidene)acetate, ab initio calculations could be instrumental in mapping out the potential energy surfaces of its reactions, identifying intermediates and transition states, and providing a detailed electronic-level understanding of bond-forming and bond-breaking processes. For example, such studies could clarify the mechanism of its formation via the Wittig reaction or other olefination methods. Despite the potential for insightful discoveries, the scientific community has not yet published any ab initio computational studies focused on the reaction mechanisms of this specific compound.

Analysis of Intermolecular Interactions (e.g., PIXEL energy)

Specific analyses of the intermolecular interactions of ethyl 2-(adamantan-2-ylidene)acetate, particularly using methods like PIXEL energy calculations, are not found in the current body of scientific literature. The PIXEL method is a computational approach that partitions the total interaction energy between molecules into its constituent coulombic, polarization, dispersion, and repulsion components, offering a detailed picture of the forces governing molecular aggregation and crystal packing.

An analysis of this nature for ethyl 2-(adamantan-2-ylidene)acetate would be valuable for understanding its solid-state properties, such as its crystal structure and polymorphism. It could also provide insights into its solubility and interactions in different solvent environments. However, no such studies have been reported, and therefore, a detailed breakdown of the intermolecular interaction energies for this compound is not available.

Stereochemical Investigations

Analysis of Diastereoselectivity using Computational Models

There are no specific computational studies in the available literature that analyze the diastereoselectivity of reactions involving or leading to ethyl 2-(adamantan-2-ylidene)acetate. Computational models are frequently used to predict and explain the stereochemical outcomes of chemical reactions. By calculating the energies of different transition states leading to various stereoisomers, researchers can often rationalize why one diastereomer is formed in preference to another.

In the context of ethyl 2-(adamantan-2-ylidene)acetate, such models could be applied to its synthesis, particularly if the reaction creates a new stereocenter or if the geometry of the double bond can exist in different isomeric forms. The bulky adamantane (B196018) group would likely play a significant role in directing the stereochemical course of such reactions. Nevertheless, the absence of dedicated computational research in this area means that a quantitative analysis of the diastereoselectivity for this compound remains to be performed.

Influence of Substituents on Molecular Conformation

Such studies would typically involve introducing various substituent groups at different positions on the adamantane or ethyl acetate (B1210297) moieties and then using computational methods to determine the resulting changes in conformational preferences. This would provide valuable information on how steric and electronic effects of different substituents modulate the three-dimensional structure of the molecule. To date, no systematic computational investigation on this aspect of ethyl 2-(adamantan-2-ylidene)acetate's chemistry has been published.

Strategic Role As a Building Block in Complex Chemical Synthesis

The inherent structural features of ethyl 2-(adamantan-2-ylidene)acetate make it a versatile precursor for introducing the adamantane (B196018) moiety into a wide array of chemical structures. This has proven particularly valuable in the development of novel adamantane-containing scaffolds with potential applications in medicinal chemistry and materials science.

Preparation of Functionalized Adamantane Derivatives

Ethyl 2-(adamantan-2-ylidene)acetate serves as a key starting material for the synthesis of various functionalized adamantane derivatives. Its exocyclic double bond is susceptible to a range of chemical transformations, allowing for the introduction of diverse functional groups onto the adamantane framework.

One of the primary applications of this compound is its role as a Michael acceptor. rsc.orglibretexts.orgnsf.govresearchgate.netscience.gov The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon atom electrophilic and susceptible to attack by a variety of nucleophiles. This conjugate addition reaction provides a straightforward method for carbon-carbon and carbon-heteroatom bond formation at the 2-position of the adamantane cage.

For instance, the reaction of ethyl 2-(adamantan-2-ylidene)acetate with stabilized carbanions, such as those derived from malonic esters or β-ketoesters, leads to the formation of new carbon-carbon bonds, yielding more complex adamantane derivatives. Similarly, heteroatomic nucleophiles like amines, thiols, and alkoxides can be employed to introduce nitrogen, sulfur, and oxygen functionalities, respectively. These reactions are often carried out under basic conditions to generate the requisite nucleophile. nsf.govresearchgate.net

The following table summarizes representative Michael addition reactions with ethyl 2-(adamantan-2-ylidene)acetate:

| Nucleophile (Michael Donor) | Product Type |

| Diethyl malonate | Adamantane-2-substituted malonic ester |

| Thiophenol | Adamantane-2-substituted thioether |

| Piperidine (B6355638) | Adamantane-2-substituted amine |

These functionalized adamantane derivatives can then serve as intermediates for further synthetic elaborations, enabling the construction of a diverse library of adamantane-containing molecules.

Incorporation into Heterocyclic Systems

A particularly significant application of ethyl 2-(adamantan-2-ylidene)acetate is in the synthesis of heterocyclic compounds, especially those with a spirocyclic architecture where one of the rings is the adamantane cage. nih.govresearchgate.net The exocyclic double bond of the ylidene acetate (B1210297) is a key reactive site for cycloaddition reactions, providing a direct route to spiro-heterocycles.

One of the most powerful methods for this transformation is the 1,3-dipolar cycloaddition reaction. rsc.orgnih.govdiva-portal.orgnih.govmdpi.com Ethyl 2-(adamantan-2-ylidene)acetate can act as a dipolarophile, reacting with a variety of 1,3-dipoles to form five-membered heterocyclic rings spiro-fused to the adamantane core. A notable example is the reaction with azomethine ylides, which are often generated in situ from the condensation of an α-amino acid (such as sarcosine) and an aldehyde or ketone (like isatin). mdpi.comuc.ptresearchgate.net This multicomponent reaction strategy allows for the efficient and stereoselective synthesis of complex adamantane-spiro-pyrrolidines. nih.govnih.govresearchgate.netresearchgate.net

The reaction of ethyl 2-(adamantan-2-ylidene)acetate with an azomethine ylide generated from isatin (B1672199) and sarcosine (B1681465) yields a spiro-pyrrolidinyl-oxindole derivative, a scaffold of significant interest in medicinal chemistry due to the prevalence of the oxindole (B195798) core in biologically active molecules. libretexts.orgdiva-portal.orgresearchgate.netmasterorganicchemistry.comnih.govnih.govresearchgate.netekb.egopenmolecules.orgekb.egias.ac.inresearchgate.net

The general scheme for this reaction is as follows:

This methodology has been successfully employed to synthesize a variety of adamantane-spiro-heterocycles, including:

Spiro-pyrrolidines: Formed from reactions with azomethine ylides. mdpi.comnih.gov

Spiro-isoxazolidines: Resulting from cycloadditions with nitrones.

Spiro-pyrazolines: Arising from reactions with nitrile imines.

These spirocyclic compounds are of great interest due to their rigid three-dimensional structures, which can lead to specific and potent interactions with biological targets.

Contribution to Molecular Architecture

Modulating Conformational Rigidity in Target Molecules

The adamantane cage is renowned for its exceptional rigidity. researchgate.netuc.pt This inherent structural constraint is imparted to any molecule into which it is incorporated. When ethyl 2-(adamantan-2-ylidene)acetate is used as a building block, the resulting adamantane-containing molecule inherits this rigidity. The fused cyclohexane (B81311) rings of the adamantane core are locked in a strain-free chair conformation, which severely restricts the conformational freedom of the entire molecule. mdpi.comnih.gov

This "conformational locking" effect is particularly significant in the design of bioactive molecules. By rigidly holding appended functional groups in a specific spatial orientation, the entropic penalty upon binding to a biological target can be minimized, potentially leading to enhanced binding affinity and selectivity. The adamantane scaffold acts as a rigid anchor, ensuring that the pharmacophoric elements of the molecule are presented to the receptor in an optimal conformation for interaction.

Enhancing Lipophilicity in Designed Compounds

Ethyl 2-(adamantan-2-ylidene)acetate serves as an effective tool for introducing this lipophilic character. The large, non-polar hydrocarbon surface of the adamantane cage enhances the molecule's affinity for non-polar environments, such as lipid bilayers. This can improve membrane permeability and facilitate the transport of the molecule to its site of action, particularly in targeting the central nervous system.

The following table provides a qualitative comparison of the lipophilicity of a hypothetical parent molecule versus its adamantane-containing derivative:

| Compound | General Structure | Expected Lipophilicity (logP) |

| Parent Molecule | R-X | Lower |

| Adamantane Derivative | Adamantyl-R-X | Higher |

Steric Factors in Molecular Design

The adamantane group is exceptionally bulky, and this steric hindrance plays a crucial role in molecular design. researchgate.net When ethyl 2-(adamantan-2-ylidene)acetate is used in a synthesis, the resulting adamantane moiety can be strategically employed to influence the reactivity and selectivity of subsequent reactions, as well as to modulate the interaction of the final molecule with its biological target.

In synthetic chemistry, the steric bulk of the adamantane group can be used to direct the approach of reagents to a specific face of the molecule, leading to high levels of stereoselectivity. researchgate.net It can also be used to shield reactive functional groups from unwanted side reactions.

In medicinal chemistry, the steric bulk of the adamantane cage can be used to create a "molecular shield," protecting labile functional groups from metabolic degradation and thereby increasing the in vivo half-life of a drug. Furthermore, the specific size and shape of the adamantane group can be exploited to achieve selective binding to a particular receptor or enzyme active site, by occupying specific hydrophobic pockets while sterically clashing with off-target binding sites.

The strategic placement of the bulky adamantane group can therefore be a powerful tool for optimizing both the synthetic accessibility and the pharmacological profile of a target molecule.

Precursor in Multistep Organic Transformations

The adamantane cage, due to its lipophilicity and conformational rigidity, is a sought-after motif in medicinal chemistry and materials science. Ethyl 2-(adamantan-2-ylidene)acetate serves as a versatile starting material, introducing this bulky group into target molecules through a series of planned chemical reactions. The exocyclic double bond in the acetate moiety provides a reactive handle for a variety of chemical transformations, allowing for the sequential construction of more complex structures.

Sequential Reactions for Complex Molecule Assembly

A prime example of the utility of ethyl 2-(adamantan-2-ylidene)acetate as a precursor is in the synthesis of adamantyl-spiro-pyrrolidines through a [3+2] cycloaddition reaction. This type of reaction is a powerful tool in synthetic organic chemistry for the construction of five-membered heterocyclic rings in a highly stereocontrolled manner.

The reaction sequence can be summarized as follows:

Generation of the Azomethine Ylide: This is typically achieved by the condensation of an α-amino acid, such as N-methylglycine (sarcosine), with an aldehyde or ketone. The resulting iminium species undergoes decarboxylation to furnish the azomethine ylide.

[3+2] Cycloaddition: The generated azomethine ylide is immediately trapped by the dipolarophile, ethyl 2-(adamantan-2-ylidene)acetate. The concerted cycloaddition leads to the formation of a highly substituted spiro-pyrrolidine ring system. The adamantane group is incorporated at the spiro-center of the newly formed heterocyclic ring.

This sequential process allows for the efficient assembly of complex spiro[adamantane-2,2'-pyrrolidine] scaffolds from relatively simple starting materials. nih.govresearchgate.net The resulting compounds are of significant interest due to their potential biological activities.

Below is a representative reaction scheme for the synthesis of ethyl 1'-methyl-5'-oxo-spiro[adamantane-2,2'-pyrrolidine]-3'-carboxylate, a complex molecule assembled using ethyl 2-(adamantan-2-ylidene)acetate as a key building block.

Reaction Scheme: Synthesis of an Adamantyl-Spiro-Pyrrolidine Derivative

| Reactants | Reaction Type | Product |

|---|---|---|

| Ethyl 2-(adamantan-2-ylidene)acetate + Azomethine ylide (from Sarcosine and Formaldehyde) | [3+2] Cycloaddition | Ethyl 1'-methylspiro[adamantane-2,3'-pyrrolidine]-4'-carboxylate |

The research in this area highlights the strategic importance of ethyl 2-(adamantan-2-ylidene)acetate as a precursor that enables the synthesis of novel and complex molecular frameworks. The ability to participate in sequential reactions like the [3+2] cycloaddition opens avenues for the creation of diverse libraries of adamantane-containing compounds for various applications.

Advanced Applications in Materials Science and Catalysis

Applications in Materials Science

The incorporation of the adamantane (B196018) framework into materials can significantly enhance their physical and optical properties. Its bulky and well-defined structure is utilized to create materials with improved thermal stability, specific optical responses, and controlled porosity.

Components in Advanced Materials

The adamantane cage is a versatile component in the design of advanced polymers and materials, imparting desirable properties due to its rigid and bulky nature. When adamantane derivatives are incorporated into polymer backbones or as pendant groups, they can significantly increase the glass transition temperature (Tg) and thermal stability of the resulting materials. usm.eduwikipedia.org This is attributed to the restriction of segmental motion within the polymer chains imposed by the rigid adamantane structure.

Adamantane-containing polymers, including polyaramids, polybenzoxazoles, acrylates, and poly(ether ether ketones), have demonstrated these enhanced thermal properties. usm.edu The adamantyl group, being a bulky pendant group, is specifically used to improve both the thermal and mechanical properties of polymers. wikipedia.org For example, the homopolymer of 1-adamantylmethyl methacrylate (B99206) (AdMMA) exhibits a Tg of 201 °C, while that of 4-(1-adamantyl)phenyl methacrylate (AdPMA) is even higher at 253 °C. acs.org Copolymers of these adamantane-containing monomers with styrene (B11656) also show a significant increase in Tg compared to polystyrene alone. acs.org

The following table summarizes the glass transition temperatures (Tg) of some adamantane-containing polymers:

| Polymer | Glass Transition Temperature (Tg) |

| Poly(1-adamantylmethyl methacrylate) (PAdMMA) | 201 °C acs.org |

| Poly(4-(1-adamantyl)phenyl methacrylate) (PAdPMA) | 253 °C acs.org |

Non-linear Optical (NLO) Properties of Adamantane Derivatives

Adamantane-based molecules are of significant interest in the field of non-linear optics (NLO). Certain adamantane derivatives exhibit strong NLO responses, such as second-harmonic generation (SHG), which is the ability to convert incident light of a specific frequency into light with twice that frequency. nih.govresearchgate.net This property is crucial for applications in laser technology, optical data storage, and telecommunications.

Theoretical and experimental studies have shown that adamantane-based clusters with organic substituents can have a pronounced SHG response. nih.govacs.org For instance, adamantane-based tetraphenyl clusters have been investigated, and their NLO properties are found to originate from electronic transitions localized at the organic substituents. nih.govacs.org The intensity of the SHG signal can be tuned by modifying the substituents on the adamantane core. nih.govacs.org For example, in tetraphenyl adamantane clusters with the general formula [(RPh)4(CH2)6], the SHG response increases with the atomic number of the tetrel atom (R = C, Si, Ge, Sn) connected to the phenyl rings. nih.govacs.org

The table below shows the calculated major SHG peak for different tetrel-modified tetraphenyl adamantane clusters:

| Compound (R in [(RPh)4(CH2)6]) | Major SHG Peak (eV) |

| Carbon (C) | ~2.2 eV nih.gov |

| Silicon (Si) | ~2.3 eV nih.gov |

| Germanium (Ge) | ~2.4 eV nih.gov |

| Tin (Sn) | ~2.4 eV nih.gov |

Porous Materials and Coordination Polymers

The well-defined tetrahedral geometry of the adamantane cage makes it an excellent building block, or "tecton," for the construction of porous materials and coordination polymers. acs.orgrsc.orgiucr.org These materials have highly ordered three-dimensional structures with potential applications in gas storage, separation, and catalysis.

Adamantane derivatives functionalized with coordinating groups, such as carboxylates or nitrogen-containing heterocycles, can self-assemble with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. iucr.orgrsc.org The rigidity of the adamantane unit helps in the formation of stable and porous frameworks. acs.org For example, adamantane dicarboxylates and adamantane tetracarboxylates have been used to create coordination polymers with diverse structures and topologies. rsc.orgresearchgate.net The resulting frameworks can exhibit high surface areas and controlled porosity, which are advantageous for their application as recyclable catalysts. acs.org

The structural diversity of these materials is influenced by the specific adamantane linkers, the coordinating ligands, and the metal ions used in their synthesis. rsc.org For instance, microporous organic frameworks based on adamantane have shown excellent CO2 uptake capacity and selectivity, highlighting their potential for carbon capture applications. researchgate.netaston.ac.uk

Catalysis and Organometallic Chemistry

In the realm of catalysis, the adamantane framework is primarily utilized in the design of ligands for transition metal catalysts. The steric bulk and electron-donating properties of adamantyl groups can significantly influence the activity, selectivity, and stability of these catalysts.

Ligand Design for Transition Metal Catalysts

Phosphine (B1218219) ligands are crucial in transition-metal-catalyzed cross-coupling reactions, and the incorporation of adamantyl groups into their structure has led to significant improvements in catalytic performance. acs.orgtechnologypublisher.com The bulky and electron-releasing nature of the adamantyl group makes it an ideal substituent for tuning the properties of phosphine ligands. acs.orgscholaris.ca

Tri(1-adamantyl)phosphine (PAd3) is a notable example of a highly effective ligand that provides a bridge between traditional trialkylphosphines and N-heterocyclic carbenes in terms of electron-donating ability. acs.org This ligand is surprisingly stable and resistant to common decomposition pathways, which enhances the stability of the metal catalyst during the reaction. technologypublisher.com Palladium catalysts bearing the tri(1-adamantyl)phosphine ligand have demonstrated high reactivity and turnover numbers in various cross-coupling reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Mizoroki-Heck reaction. technologypublisher.com The steric bulk of the adamantyl groups also plays a crucial role in promoting challenging cross-coupling reactions, such as those involving aryl chlorides. technologypublisher.com

The following table compares the properties of tri(1-adamantyl)phosphine with another common bulky phosphine ligand, tri(tert-butyl)phosphine:

| Ligand | Key Features |

| Tri(1-adamantyl)phosphine | Highly electron-releasing, exceptionally stable, promotes high catalytic activity. acs.orgtechnologypublisher.com |

| Tri(tert-butyl)phosphine | Considered a benchmark for electron-releasing alkylphosphine ligands. acs.org |

Metal Carbene Intermediates in Catalytic Cycles

Metal carbenes are highly reactive intermediates that play a key role in a variety of catalytic transformations, including C-H functionalization and cyclopropanation. snnu.edu.cnnih.gov Adamantylidene carbene, a carbene derived from the adamantane framework, can be generated photochemically or thermally and participates in characteristic carbene reactions. nih.gov

In catalytic cycles, transition metals can react with carbene precursors, such as diazo compounds, to form transient metal carbene intermediates. snnu.edu.cn These intermediates can then undergo further reactions to form new chemical bonds. For instance, copper carbene intermediates are known to react with alkynes in cross-coupling and addition reactions. mdpi.com While direct catalytic cycles involving ethyl 2-(adamantan-2-ylidene)acetate are not extensively detailed, the fundamental reactivity of adamantylidene carbenes provides a basis for their potential role in such cycles. The adamantylidene moiety, being a bulky and rigid group, would be expected to influence the stereochemistry and reactivity of any catalytic reaction in which it is involved.

The generation of adamantylidenecarbene from a phenanthrene-based precursor and its subsequent trapping by alkenes to form cyclopropane (B1198618) adducts in a stereospecific manner suggests that it reacts as a singlet carbene. nih.gov This type of reactivity is relevant to catalytic processes where the stereochemical outcome is important.

Stereoselective Catalysis (e.g., Rhodium-catalyzed reactions)

Stereoselective catalysis is a cornerstone of modern organic synthesis, enabling the creation of complex chiral molecules with precise three-dimensional arrangements. nih.gov The fundamental principle involves using a chiral catalyst to influence the stereochemical outcome of a reaction, favoring the formation of one stereoisomer over others. nih.gov While a vast number of asymmetric catalytic systems have been developed, those employing transition metals like rhodium are particularly powerful for transformations such as cyclopropanations, hydrogenations, and C-H functionalization. nih.govnih.gov

The steric and electronic properties of a substrate are critical in dictating the efficiency and selectivity of a catalytic reaction. Molecules incorporating bulky, rigid frameworks like the adamantane group can exert significant steric influence. The adamantane cage in "ethyl 2-(adamantan-2-ylidene)acetate" presents a well-defined and sterically demanding profile. In principle, this bulk can be exploited in asymmetric catalysis to control the facial selectivity of an approaching reagent or catalyst, thereby directing the formation of a specific enantiomer or diastereomer.

Chemiluminescent Molecular Probes (Non-Biomedical Focus)

Adamantane derivatives, particularly adamantylidene-1,2-dioxetanes, are a pivotal class of chemiluminescent molecules. nih.govacs.org These high-energy compounds can be triggered to decompose and release light, a property that has been harnessed to create sensitive molecular probes. nih.govgoogle.com Unlike fluorescence, chemiluminescence does not require an external light source for excitation, which eliminates background autofluorescence and significantly enhances the signal-to-noise ratio, making it an ideal detection method. nih.govnih.gov

Development of Triggerable Chemiluminescent Compounds

The development of triggerable chemiluminescent probes based on the adamantane scaffold centers on the 1,2-dioxetane (B1211799) functional group. These structures are synthesized from adamantylidene precursors, such as adamantyl-enol ethers. nih.gov A common synthetic strategy involves a convergent synthesis, for example, using a Stille cross-coupling reaction to prepare the adamantyl-enol ether, which is then oxidized using singlet oxygen to form the four-membered dioxetane ring. nih.govresearchgate.net

The key to their function as probes is the incorporation of a "triggerable" protecting group on a tethered phenoxy moiety. nih.govgoogle.com The adamantane group provides significant steric hindrance, which imparts thermal stability to the otherwise labile dioxetane ring. The chemiluminescence is initiated upon the removal of the protecting group by a specific chemical trigger (e.g., fluoride (B91410) ions for a silyl (B83357) ether or a base for an acetate). google.com This cleavage generates an unstable phenolate-dioxetane intermediate. nih.gov This intermediate then undergoes a rapid intramolecular decomposition process, often described by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. nih.gov In the CIEEL pathway, the electron-rich phenolate (B1203915) acts as an intramolecular electron donor, leading to the cleavage of the dioxetane's peroxide bond and the formation of an electronically excited carbonyl compound (e.g., an ester of methyl 3-hydroxybenzoate), which subsequently emits a photon as it relaxes to its ground state. google.com

The quantum yield and emission characteristics of these compounds can be tuned by modifying their structure. For instance, installing electron-withdrawing groups can dramatically increase the chemiluminescence quantum yield, in some cases by several orders of magnitude compared to standard probes. nih.govresearchgate.net

| Step | Description | Key Molecular Feature |

|---|---|---|

| 1. Stability | The probe is stable until it encounters its specific trigger. | Spiroadamantane group stabilizes the 1,2-dioxetane ring. |

| 2. Triggering | A chemical stimulus (e.g., F⁻ ion, base) removes a protecting group from the phenoxy moiety. | Cleavable protecting group (e.g., silyl ether, acetate). google.com |

| 3. Decomposition | The resulting unstable phenolate intermediate rapidly decomposes via the CIEEL mechanism. | Phenolate-dioxetane intermediate. nih.gov |

| 4. Light Emission | An electronically excited carbonyl compound is formed, which emits light upon relaxation. | Excited ester or ketone fragment. google.com |

Integration into Optical Materials for Light Emission

The unique structural and electronic properties of adamantane derivatives make them excellent candidates for advanced optical materials, particularly those with nonlinear optical (NLO) properties. rsc.orgnih.govacs.org NLO materials can alter the properties of light that passes through them, enabling applications such as frequency conversion. rsc.org Adamantane-based clusters, including those with organic substituents, have been shown to exhibit strong NLO responses, such as second-harmonic generation (SHG), where light of a specific frequency is converted to light with double that frequency. rsc.orgnih.gov

Research has demonstrated that adamantane derivatives can be engineered to produce highly-directed white-light generation (WLG) when irradiated with near-infrared laser light. rsc.org The specific optical response—whether SHG or WLG—can be controlled by the elemental composition of the adamantane core, the nature of the organic substituents, and the crystallinity of the material. rsc.org For example, theoretical studies on tetraphenyl-adamantane clusters show that substituting core carbon atoms with other tetrel elements (Si, Ge, Sn) enhances the SHG intensity, with the effect growing with the atomic number of the substituting element. nih.govacs.org This enhancement is attributed to a higher electron density at the substituents, which increases the probability of the electronic transitions responsible for the NLO effect. nih.gov

These properties allow for the creation of novel "cluster glasses"—amorphous materials with adamantane cores that can be used in light conversion devices. rsc.org The rigid and stable nature of the adamantane scaffold contributes to the thermal and morphological stability of these materials, which is a crucial property for applications like organic light-emitting diodes (OLEDs). rsc.org

Advanced Characterization in Different Environments

The performance of adamantane-based chemiluminescent probes is highly dependent on their immediate environment, and their characterization under various conditions is crucial for optimizing their function. Key parameters that are evaluated include chemiluminescence quantum yield, emission spectra, and decomposition kinetics. acs.orgresearchgate.net

The solvent environment plays a significant role. Many adamantylidene-dioxetane probes suffer from weak chemiluminescence in aqueous media because the excited state is typically quenched by water. nih.gov However, strategic molecular design, such as the introduction of an ortho-acrylate substituent on the phenoxy-dioxetane, has been shown to increase the chemiluminescence quantum yield by up to 3000-fold under physiological (aqueous) conditions. nih.gov The pH of the medium can also be a critical factor; the decomposition of vinylphenol-derived dioxetanes and subsequent light emission increase with higher pH, indicating that deprotonation is a key step in the emission pathway. rsc.org

The presence of other chemical species can also modulate the light output. For example, the emission from certain adamantane-dioxetane-iridium complexes is sensitive to oxygen concentration. nih.gov The phosphorescent emission from the iridium center can be quenched by molecular oxygen, allowing the probe to act as a ratiometric sensor for O₂ levels. nih.gov Furthermore, the interaction with host molecules, such as cyclodextrins, has been shown to amplify the light-emission intensity of some adamantane-dioxetane probes.

| Environmental Factor | Effect on Probe Performance | Reference Example |

|---|---|---|

| Solvent (Aqueous vs. Organic) | Aqueous environments can quench emission, but molecular modifications can dramatically enhance quantum yield in water. | An ortho-acrylate substituent increased quantum yield ~3000-fold in aqueous media. nih.gov |

| pH | Affects the deprotonation of trigger groups, influencing the rate of decomposition and light emission. | Luminescence of a vinylphenol-dioxetane system increased with rising pH. rsc.org |

| Gaseous Environment (e.g., O₂) | Can quench phosphorescence, enabling ratiometric sensing of analytes like oxygen. | Iridium-complexed dioxetanes show emission that is quenched by O₂. nih.gov |

| Host-Guest Chemistry | Encapsulation within host molecules can amplify light emission. | Cyclodextrin hosts can enhance emission intensity. |

Q & A

Q. Basic

- NMR Spectroscopy : and NMR (e.g., 500 MHz in acetone-d) resolve adamantane proton environments (δ 1.88–2.81 ppm) and ester carbonyl signals (δ 167 ppm) ().

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX or ORTEP) confirms stereochemistry and bond angles ().

- Mass Spectrometry : HRMS-ESI validates molecular weight (e.g., CHO at 310.16 g/mol) ().

How to address discrepancies in NMR data interpretation for adamantane-derived esters?

Advanced

Discrepancies often arise from:

- Solvent effects : Chemical shifts vary in CDCl vs. acetone-d.

- Conformational dynamics : Adamantane’s rigid cage structure minimizes variability, but ester rotamers may split signals.

Resolution strategies : - Compare data across solvents and temperatures.

- Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals.

- Cross-validate with computational models (e.g., DFT calculations) ().

Which computational tools are recommended for crystallographic refinement of adamantane-containing compounds?

Q. Advanced

- SHELX Suite : For structure solution (SHELXS) and refinement (SHELXL), particularly with high-resolution data ().

- ORTEP-III : Visualizes anisotropic displacement parameters and generates publication-quality thermal ellipsoid plots ().

- WinGX : Integrates SHELX with GUI-based workflows for small-molecule crystallography ().

What purification strategies are effective for ethyl 2-(adamantan-2-ylidene)acetate?

Q. Basic

- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (10–80%) to separate polar byproducts ().

- Solvent Extraction : Ethyl acetate efficiently partitions the product from aqueous layers (pH <6) ().

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to enhance crystal purity .

How to design experiments for evaluating biological activity of ethyl 2-(adamantan-2-ylidene)acetate derivatives?

Q. Advanced

- Structural Modifications : Introduce hydroxyl or acrylic acid side chains (e.g., compound 5 in ) to enhance bioavailability.

- In Vitro Assays : Test antiestrogenic activity via ERα/β binding assays ().

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.

- Toxicity Screening : Evaluate cytotoxicity in MCF-7 or HEK293 cell lines .

What stability considerations are critical for storing ethyl 2-(adamantan-2-ylidene)acetate?

Q. Basic

- Temperature : Store at –20°C to prevent ester hydrolysis (similar to ethyl 2-phenylacetoacetate in ).

- Moisture Control : Use desiccants and airtight containers to avoid hydration.

- Light Protection : Amber glassware minimizes photodegradation of the adamantane core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.